
3-Chloro-1-methyl-4-(methylamino)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-1-methyl-4-(methylamino)-1H-pyrrole-2,5-dione is an organic compound with a unique structure that includes a pyrrole ring substituted with chlorine, methyl, and methylamino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-methyl-4-(methylamino)-1H-pyrrole-2,5-dione typically involves the reaction of 3-chloro-1-methyl-1H-pyrrole-2,5-dione with methylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, including temperature, pressure, and solvent, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-1-methyl-4-(methylamino)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in water or ethanol.
Major Products Formed
Oxidation: Formation of corresponding pyrrole-2,5-dione derivatives.
Reduction: Formation of 3-chloro-1-methyl-4-(methylamino)-1H-pyrrole.
Substitution: Formation of 3-substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chloro-1-methyl-4-(methylamino)-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-1-methyl-4-(methylamino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-1-methyl-1H-pyrrole-2,5-dione
- 4-Methylamino-1H-pyrrole-2,5-dione
- 3-Chloro-4-methyl-1H-pyrrole-2,5-dione
Uniqueness
3-Chloro-1-methyl-4-(methylamino)-1H-pyrrole-2,5-dione is unique due to the presence of both chlorine and methylamino groups on the pyrrole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
18241-76-4 |
|---|---|
Molekularformel |
C6H7ClN2O2 |
Molekulargewicht |
174.58 g/mol |
IUPAC-Name |
3-chloro-1-methyl-4-(methylamino)pyrrole-2,5-dione |
InChI |
InChI=1S/C6H7ClN2O2/c1-8-4-3(7)5(10)9(2)6(4)11/h8H,1-2H3 |
InChI-Schlüssel |
XMKOVNALODKLRL-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C(=O)N(C1=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium](/img/structure/B14703100.png)
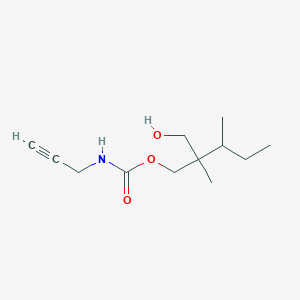
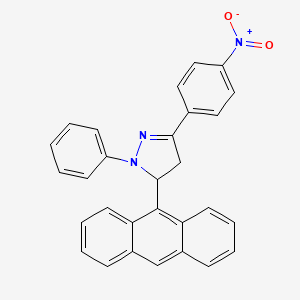
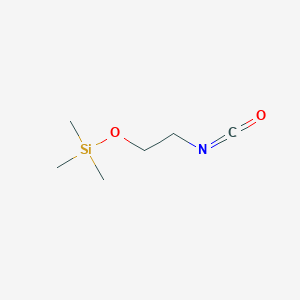
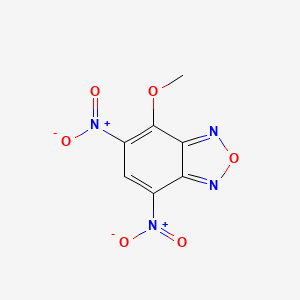
![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione](/img/structure/B14703130.png)
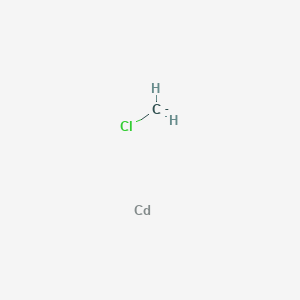
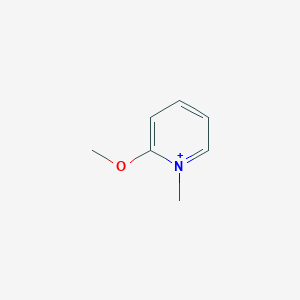

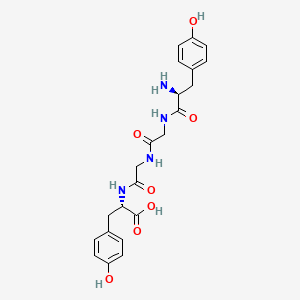
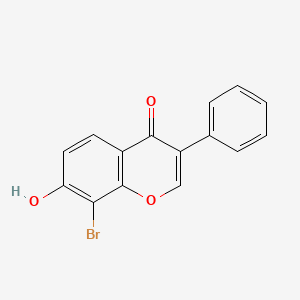


![(NZ)-N-[(2-amino-5-nitrophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B14703158.png)
